molecular formula C12H16Cl2N2O3S B13733751 Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride CAS No. 16158-44-4

Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride

Cat. No.: B13733751
CAS No.: 16158-44-4
M. Wt: 339.2 g/mol
InChI Key: ONGCCPRJFZYXSX-UHFFFAOYSA-N
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Description

Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the core structure, which includes the introduction of the aminoiminomethylthio group and the chlorophenoxy group. The final step involves the esterification of the acetic acid and the formation of the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and protein modifications.

    Medicine: This compound could have potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters of acetic acid and derivatives with similar functional groups, such as:

Uniqueness

This detailed article provides a comprehensive overview of acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

16158-44-4

Molecular Formula

C12H16Cl2N2O3S

Molecular Weight

339.2 g/mol

IUPAC Name

[amino-[[5-chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]methylsulfanyl]methylidene]azanium;chloride

InChI

InChI=1S/C12H15ClN2O3S.ClH/c1-2-17-11(16)6-18-10-4-3-9(13)5-8(10)7-19-12(14)15;/h3-5H,2,6-7H2,1H3,(H3,14,15);1H

InChI Key

ONGCCPRJFZYXSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Cl)CSC(=[NH2+])N.[Cl-]

Origin of Product

United States

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